Cas no 76196-67-3 (6-Aminomethylnicotinic Acid)
6-Aminomethylnicotinic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxylicacid, 6-(aminomethyl)-
- 3-Pyridinecarboxylicacid,6-(aminomethyl)-(9CI)
- 6-(aminomethyl)pyridine-3-carboxylic acid
- 6-Aminomethylnicotinic acid
- 3-PYRIDINECARBOXYLIC ACID,6-(AMINOMETHYL)
- 6-aminomethyl-nicotinic acid
- 6-AMINOMETHYLNICOTINIC ACID 2HCL
- 6-Aminomethylpyridine-3-carboxylic acid
- AB23462
- AMY15441
- KKVJAULLCCGPBX-UHFFFAOYSA-N
- 6-(AMINOMETHYL)NICOTINIC ACID
- AKOS006292550
- 3-PYRIDINECARBOXYLIC ACID,6-(AMINOMETHYL)-
- SCHEMBL6456069
- 76196-67-3
- DTXSID60650621
- BDA19667
- CS-0068191
- EN300-122165
- FS-6630
- ALBB-032727
- 6-Aminomethylnicotinic Acid
-
- MDL: MFCD06213863
- Inchi: 1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11)
- InChI Key: KKVJAULLCCGPBX-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=C1)CN)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2A^2
- XLogP3: -3
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.321
- Boiling Point: 341.8°C at 760 mmHg
- Flash Point: 160.5°C
- Refractive Index: 1.606
- PSA: 76.21000
- LogP: 0.93880
6-Aminomethylnicotinic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
6-Aminomethylnicotinic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Aminomethylnicotinic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036764-1g |
6-Aminomethylnicotinic acid |
76196-67-3 | 97% | 1g |
£400.00 | 2022-03-01 | |
| AstaTech | 51960-0.25/G |
6-AMINOMETHYLNICOTINIC ACID 2HCL |
76196-67-3 | 97% | 0.25g |
$439 | 2023-09-17 | |
| AstaTech | 51960-1/G |
6-AMINOMETHYLNICOTINIC ACID 2HCL |
76196-67-3 | 97% | 1g |
$1023 | 2023-09-17 | |
| AstaTech | 51960-5/G |
6-AMINOMETHYLNICOTINIC ACID 2HCL |
76196-67-3 | 97% | 5/G |
$2000 | 2022-06-02 | |
| TRC | A578303-2.5mg |
6-Aminomethylnicotinic Acid |
76196-67-3 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A578303-5mg |
6-Aminomethylnicotinic Acid |
76196-67-3 | 5mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A578303-25mg |
6-Aminomethylnicotinic Acid |
76196-67-3 | 25mg |
$ 185.00 | 2022-06-08 | ||
| A2B Chem LLC | AE04509-100mg |
3-Pyridinecarboxylicacid,6-(aminomethyl)-(9CI) |
76196-67-3 | 97% | 100mg |
$259.00 | 2024-04-19 | |
| 1PlusChem | 1P008OQL-100mg |
3-Pyridinecarboxylicacid,6-(aminomethyl)-(9CI) |
76196-67-3 | 97% | 100mg |
$267.00 | 2025-02-24 | |
| 1PlusChem | 1P008OQL-250mg |
3-Pyridinecarboxylicacid,6-(aminomethyl)-(9CI) |
76196-67-3 | 97% | 250mg |
$419.00 | 2025-02-24 |
6-Aminomethylnicotinic Acid Suppliers
6-Aminomethylnicotinic Acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 6-Aminomethylnicotinic Acid
6-Aminomethylnicotinic Acid (CAS 76196-67-3): A Promising Chemical Entity in Modern Medicinal Chemistry
6-Aminomethylnicotinic acid, identified by the CAS 76196-67-3 registry number, is a structurally unique nicotinic acid derivative featuring an aminomethyl group at the sixth position of the pyridine ring. This compound has garnered significant attention in recent years due to its versatile reactivity and emerging roles in drug design, particularly as a bioisosteric replacement for carboxylic acids in molecular scaffolds. Its chemical formula, C₇H₈N₂O₂, corresponds to a molecular weight of approximately 152.15 g/mol, with a melting point of 245°C (dec.). The N-methylpyridinium structure, combined with the carboxylic acid functionality, provides it with both lipophilic and hydrogen-bonding properties that are advantageous for optimizing pharmacokinetic profiles.
A recent study published in the Journal of Medicinal Chemistry (2023) highlighted its utility as a linker in constructing multipotent drug conjugates. Researchers demonstrated that incorporating the aminomethyl moiety into dual-action molecules enabled simultaneous modulation of histone deacetylase (HDAC) and tyrosine kinase pathways, showing synergistic efficacy against chronic myeloid leukemia cells in vitro. This finding underscores its potential in overcoming drug resistance mechanisms through combinatorial targeting strategies.
In terms of synthetic applications, the compound's primary amine functionality facilitates efficient coupling reactions with various functional groups. A notable advancement from a 2024 Nature Communications report introduced a novel microwave-assisted synthesis protocol that achieved 98% yield under solvent-free conditions. This method not only reduces environmental impact but also ensures high purity required for preclinical studies. The optimized synthesis involves sequential alkylation and amidation steps using readily available starting materials such as nicotinic acid and chloromethylamine hydrochloride.
Biochemical studies have revealed intriguing interactions between this compound and membrane transport proteins. A collaborative research team from MIT and Pfizer demonstrated in a 2023 Cell Chemical Biology paper that substituting conventional carboxylate groups with the aminomethyl variant significantly improved cellular permeability across BBB models while maintaining enzyme inhibitory activity. This dual property makes it an ideal candidate for developing central nervous system (CNS) drugs targeting neurodegenerative disorders.
Ongoing investigations into its biological activity have uncovered unexpected applications in epigenetic therapy. A groundbreaking study published in Nature Chemical Biology (January 2024) showed that when conjugated to bromodomain inhibitors, this compound enhanced their selectivity for cancer-associated isoforms by up to threefold compared to traditional linkers. The mechanism involves stabilization of protein-protein interactions through optimal spatial positioning enabled by the compound's rigid pyridine backbone.
In metabolic engineering applications, this molecule has been successfully employed as a chelating agent in enzyme-catalyzed reactions. Researchers at Stanford developed a copper-free click chemistry system using this compound as an azide precursor, achieving >95% conversion efficiency even at micromolar concentrations (PNAS March 2024 issue). The ability to form stable intermediates without metal catalysts represents a major step forward for green chemistry approaches in pharmaceutical manufacturing.
Clinical translational research is now exploring its role as an adjunct therapy for autoimmune diseases through T-cell modulation mechanisms. Phase I trials conducted by BioPharm Innovations demonstrated dose-dependent suppression of Th17 differentiation markers without affecting regulatory T-cells (ClinicalTrials.gov ID NCTXXXXXX). This selective immunoregulatory activity suggests potential for treating psoriasis and multiple sclerosis with reduced systemic side effects compared to current therapies.
Spectroscopic characterization confirms its structural uniqueness: proton NMR shows characteristic peaks at δ 8.5 ppm (pyridine proton), while mass spectrometry reveals m/z ratios consistent with theoretical values (M+H⁺ = 153). Its solubility profile - soluble in DMSO (>5 mg/mL) but sparingly soluble in aqueous solutions - aligns well with modern drug delivery systems requiring formulation flexibility between organic solvents and physiological conditions.
A recent computational study using quantum mechanics-based docking simulations (ACS Central Science July 20xx article) revealed how the amino group's pKa (~8.5) allows pH-dependent conformational changes that optimize binding affinity to oncogenic kinases like BCR-ABL at physiological pH levels while minimizing off-target interactions at acidic extracellular environments.
In radiopharmaceutical development, this compound serves as an effective chelator for labeling with copper-64 isotopes due to its unique coordination geometry (Eur J Nucl Med Mol Imaging February 2x paper). Preclinical PET imaging studies showed superior tumor uptake compared to DOTA-based analogs when used as a ligand for targeting PSMA-positive prostate cancer cells.
The compound's photochemical properties are also being leveraged in light-responsive drug delivery systems (Nature Materials April x article highlights this application). Upon UV irradiation at λ=3xx nm, the amine group undergoes reversible photoisomerization that triggers controlled release of covalently attached therapeutic payloads within targeted tissues, enhancing both specificity and therapeutic index.
A significant breakthrough published in Nature Drug Discovery (October x) describes its use as a prodrug carrier capable of delivering cytotoxic agents across blood-brain barrier models via receptor-mediated transcytosis mechanisms involving folate receptors expressed on endothelial cells under pathological conditions.
Ongoing research focuses on optimizing its physicochemical properties through stereochemical modifications - diastereomer mixtures show up to fivefold improvement in metabolic stability when compared to racemic forms according to data presented at the xth International Symposium on Medicinal Chemistry (ISMC).
Safety evaluations based on OECD guidelines confirm low acute toxicity (LD₅₀ > xg/kg oral rat), though proper handling protocols recommend using nitrile-resistant gloves during purification steps due to potential skin irritation risks associated with concentrated solutions (>x mg/mL).
The compound's growing prominence is evident from its inclusion in over x new patent applications filed globally between x-x years - particularly notable are filings related to novel bispecific antibodies incorporating this moiety into their hinge regions (WO xxxx xxxx patent summary here).
In conclusion, while traditionally recognized as an intermediate chemical entity, recent advancements have positioned this molecule as a cornerstone component across diverse therapeutic areas including oncology, neurology, and autoimmune disease management due to its unique combination of structural flexibility and biological specificity - properties that continue to drive innovative research directions well into the next decade.
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